molecular formula C16H11N3OS3 B2598833 N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 899982-80-0

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2598833
CAS No.: 899982-80-0
M. Wt: 357.46
InChI Key: KCHGVRRYHVDUQR-UHFFFAOYSA-N
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Description

N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS: 899982-80-0) is a benzothiazole-derived compound featuring two benzothiazole moieties linked via a carboxamide group. The 6-position of one benzothiazole ring is substituted with a methylthio (-SMe) group, which confers distinct electronic and steric properties. This compound’s molecular formula is C₁₆H₁₁N₃OS₂, with a molecular weight of 341.41 g/mol.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c1-21-9-6-7-11-13(8-9)23-16(18-11)19-14(20)15-17-10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHGVRRYHVDUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methylthio group and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the benzo[d]thiazole core or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : Research has indicated that N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide possesses significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway.
  • Anti-inflammatory Effects : Its ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions.

Antimicrobial Evaluation

A study synthesized various benzothiazole derivatives, including this compound, and evaluated their antimicrobial efficacy. The results demonstrated that modifications at the 6-position significantly enhanced antibacterial activity against pathogenic strains. The minimum inhibitory concentration (MIC) for the compound was determined to be notably low, indicating high potency against tested bacteria .

Anticancer Research

In a separate study focused on cancer therapy, this compound was evaluated for its effects on cell viability in various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with significant inhibition of cell growth observed at concentrations as low as 5 µM. Molecular docking studies further elucidated the binding interactions with key oncogenic proteins, confirming its potential as an anticancer agent.

Inflammatory Response Modulation

Research investigating the anti-inflammatory properties of the compound revealed that it effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating inflammatory diseases such as arthritis or colitis. The mechanism was linked to the inhibition of COX enzymes and modulation of NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Carboxamide Derivatives

The following table summarizes key structural analogs of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, highlighting substituent effects and functional outcomes:

Compound Name (CAS/Reference) Substituents/Modifications Key Properties/Activities Reference
Target Compound (899982-80-0) 6-methylthio, carboxamide linkage High lipophilicity; structural analog
N-(6-Nitrobenzo[d]thiazol-2-yl)-...acetamide (6d) 6-nitro, thiazadiazole-thioacetamide chain VEGFR-2 inhibition (IC₅₀: 0.28 µM); antitumor activity
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-amino, benzamide linkage Corrosion inhibition (85% efficiency in acidic media)
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (91506-71-7) 6-methoxy, 4-methoxybenzamide Electron-donating substituents; structural analog
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Propanamide linker, 4-methoxyphenyl Anti-inflammatory activity (PGE₂ suppression)
Pyrrolidin-1-yl-(6-(3-(pyrrolidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3n) Alkoxy-pyrrolidine chain Multitargeted ligand (CNS applications)

Key Structural and Functional Comparisons

Substituent Effects at the 6-Position Methylthio (-SMe) vs. Nitro (-NO₂): The methylthio group in the target compound enhances lipophilicity (logP ~3.5 estimated), whereas the nitro group in compound 6d introduces electron-withdrawing effects, improving VEGFR-2 binding affinity . Methylthio vs. Amino (-NH₂): The amino group in ABTB increases polarity, enabling hydrogen bonding with metal surfaces for corrosion inhibition .

Linker Variations Carboxamide vs. Alkoxy Chains: Compounds like 3n use alkoxy linkers to incorporate secondary amines (e.g., pyrrolidine), enhancing blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity Antitumor Potential: Compound 6d’s nitro and thiazadiazole groups contribute to potent VEGFR-2 inhibition, while the target compound’s methylthio group may favor interactions with hydrophobic kinase domains . Anti-inflammatory Effects: Propanamide derivatives (e.g., compound 11) suppress prostaglandin E₂ via COX-2 inhibition, a mechanism distinct from carboxamide-based analogs .

Physicochemical Properties Solubility: Methoxy-substituted analogs (e.g., 91506-71-7) exhibit higher aqueous solubility due to electron-donating groups, whereas methylthio derivatives prioritize membrane permeability . Stability: The methylthio group’s resistance to metabolic oxidation compared to amino or nitro groups may improve in vivo stability .

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities, particularly in oncology and inflammation. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features dual benzothiazole structures and a carboxamide functional group, with a methylthio substituent at the 6-position of the first benzothiazole ring. This unique configuration enhances its chemical reactivity and biological activity.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for converting arachidonic acid into prostaglandins involved in inflammatory responses.
  • Cell Signaling Modulation : It interacts with various proteins and enzymes, influencing cell signaling pathways related to cancer cell proliferation and apoptosis.
  • Binding Affinity : Studies suggest that the compound binds effectively to target proteins through hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.

Biological Activities

This compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound has shown promise against various cancer cell lines. For example, it demonstrated cytotoxic effects at low doses without notable toxicity, highlighting its potential as an anticancer agent. Benzothiazole derivatives, in general, have been reported to exhibit anticancer properties through multiple mechanisms, including inhibition of tumor-associated metalloenzymes .
Cancer Cell LineIC50 (µM)
MCF7 (Breast Cancer)0.57
A549 (Lung Cancer)0.40
B16-F10 (Melanoma)Varies
  • Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes suggests it could serve as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies highlight the efficacy of benzothiazole derivatives similar to this compound:

  • Kumbhare et al. Study : This study screened various benzothiazole derivatives against human cell lines U-937 and THP-1, revealing significant anticancer activities for certain derivatives .
  • Sekar et al. Study : The synthesis and evaluation of novel benzothiazole derivatives demonstrated varying degrees of anticancer activity across different cancer cell lines, indicating the potential of these compounds in cancer therapy .
  • Mechanistic Insights : Additional research has explored how thiazole derivatives can inhibit quorum sensing pathways in bacteria, further expanding their potential therapeutic applications beyond oncology.

Q & A

What are the common synthetic routes for N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, and how do reaction conditions influence yields?

Basic Question
The compound is typically synthesized via multi-step protocols involving coupling reactions between benzothiazole precursors and functionalized amines or carboxamides. For example, derivatives of benzo[d]thiazole-2-carboxamide are often prepared by reacting 2-aminobenzothiazoles with activated carboxylic acids (e.g., using coupling agents like EDCI/HOBt) . Reaction conditions such as solvent choice (e.g., DMF, THF), temperature, and catalyst presence significantly affect yields. For instance, cyclopropane-containing derivatives synthesized via 1,3-dibromopropane reactions showed yields ranging from 10.2% to 57.5%, depending on steric and electronic factors .

Advanced Question
Optimizing yields requires addressing competing side reactions. For example, in the synthesis of N-cycloalkyl derivatives, steric hindrance from bulky amines (e.g., cycloheptyl) reduces nucleophilic attack efficiency, leading to lower yields (e.g., 33% for compound 3e ) . Microwave-assisted synthesis or flow chemistry could mitigate these issues by enhancing reaction homogeneity and reducing decomposition.

How can spectroscopic and computational methods resolve tautomerism or proton transfer dynamics in benzothiazole derivatives?

Basic Question
Ground-state tautomerism and excited-state proton transfer (ESPT) in benzothiazole carboxamides are studied using UV-Vis spectroscopy, fluorescence emission, and time-resolved techniques. For example, N-(benzo[d]thiazol-2-yl)picolinamide showed ESPT from the amide NH to the benzothiazole nitrogen, confirmed by dual fluorescence bands in polar solvents .

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